![molecular formula C23H20N4O6 B2760826 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1260621-83-7](/img/structure/B2760826.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound contains several structural components including a benzodioxole, an oxadiazole, a pyrrole, and a dimethoxyphenyl group. Benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The dimethoxyphenyl group contains a phenyl ring with two methoxy groups attached.
Scientific Research Applications
In Silico Drug-likeness and Microbial Investigation
A study by Pandya et al. (2019) synthesized a library of compounds including ones similar to the specified chemical structure. These compounds were characterized and evaluated for their in silico ADME prediction properties, in vitro antibacterial activity against bacterial strains, antifungal activity against fungal strains, and antimycobacterial activity against H37Rv. The results depicted that the synthesized compounds exhibited good to moderate activity against bacterial strains, with certain compounds showing better antimycobacterial agents compared with standard drugs ciprofloxacin and pyrazinamide. Additionally, the in-silico analysis indicated that the compounds had excellent drug-likeness properties (Pandya, Dave, Patel, & Desai, 2019).
Synthesis and Biological Screening
Rehman et al. (2013) conducted a study on the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide by converting various aromatic organic acids into the corresponding esters, hydrazides, and 5-substituted-1,3,4-oxadiazole-2-thiols. The synthesized compounds were screened for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with findings indicating relative activity against acetylcholinesterase (Rehman et al., 2013).
Antitumor Activity and Molecular Docking Study
A study by Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds with structures related to the specified chemical, to evaluate their in vitro antitumor activity. The study demonstrated broad-spectrum antitumor activity for certain compounds, nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. Additionally, molecular docking methodology was performed to understand the binding interactions, showing similar binding modes to known inhibitors (Al-Suwaidan et al., 2016).
Mechanism of Action
Target of Action
It is known that related compounds with a1,3-benzodioxol-5-yl-indole structure have shown activity against various cancer cell lines
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may also affect similar pathways, leading to downstream effects on cell division and survival.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to the death of targeted cells.
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c1-29-15-6-7-16(19(11-15)30-2)24-21(28)12-27-9-3-4-17(27)23-25-22(26-33-23)14-5-8-18-20(10-14)32-13-31-18/h3-11H,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELXPCQODBGQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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